molecular formula C25H20O9 B2642261 ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate CAS No. 610752-54-0

ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2642261
CAS No.: 610752-54-0
M. Wt: 464.426
InChI Key: PBZGZJNINPMVID-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate is a synthetic chromene derivative characterized by a 4H-chromene backbone substituted with three functional groups:

  • Position 3: A 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents.
  • Position 7: A furan-2-carbonyloxy group, contributing aromatic and ester functionalities.
  • Position 2: An ethyl carboxylate group, enhancing solubility in organic solvents.

Its synthesis likely involves esterification and coupling reactions, analogous to methods described for related chromene derivatives .

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O9/c1-4-31-25(28)23-21(14-7-10-17(29-2)20(12-14)30-3)22(26)16-9-8-15(13-19(16)34-23)33-24(27)18-6-5-11-32-18/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZGZJNINPMVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and furan-2-carboxylic acid. The synthetic route may involve the following steps:

    Aldol Condensation: The reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base to form a β-keto ester.

    Cyclization: The β-keto ester undergoes cyclization to form the chromene core.

    Esterification: The chromene core is then esterified with furan-2-carboxylic acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in inflammatory pathways.

    Scavenging Free Radicals: The antioxidant properties allow it to neutralize free radicals, reducing oxidative stress.

    Modulating Signaling Pathways: It can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate to other chromene derivatives are analyzed below.

Table 1: Structural Comparison of Chromene Derivatives

Compound Name Substituent at Position 3 Substituent at Position 7 Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 3,4-Dimethoxyphenyl Furan-2-carbonyloxy ~466* Ester, ketone, methoxy, furan
Ethyl 3-(4-bromophenyl)-7-[(2-methoxybenzoyl)oxy]-4-oxo-4H-chromene-2-carboxylate 4-Bromophenyl 2-Methoxybenzoyloxy 523.33 Bromine, methoxy, ester
[3-(4-Methoxycarbonylphenoxy)-4-oxochromen-7-yl] furan-2-carboxylate 4-Methoxycarbonylphenoxy Furan-2-carboxylate 406.07 Methoxycarbonyl, ester, furan
Ethyl 7-{[(5-acetoxy-2-methyl-1-benzofuran-3-yl)carbonyl]oxy}-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxylate 3,4-Dimethoxyphenyl 5-Acetoxy-2-methylbenzofuran-3-carbonyloxy ~592* Benzofuran, acetyloxy, methoxy
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate 4-(Heptyloxy)benzoyloxy Trifluoromethyl ~532* Heptyloxy, trifluoromethyl, ester

Molecular weights marked with an asterisk () are estimated based on structural formulas.

Key Findings

Substituent Effects on Solubility and Bioavailability: The 3,4-dimethoxyphenyl group in the target compound and enhances lipophilicity compared to the polar 4-methoxycarbonylphenoxy group in . However, the ethyl carboxylate at position 2 may counterbalance this by improving aqueous solubility.

Steric and Electronic Influences :

  • The furan-2-carbonyloxy group (target compound) is less sterically hindered than the benzofuran-derived substituent in , which may affect binding interactions in biological targets.
  • The 4-bromophenyl group in provides a heavy atom for crystallographic studies but reduces solubility compared to methoxy-substituted analogs.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., furan-2-carboxylate in ) may be synthesized more efficiently than those requiring multi-step functionalization (e.g., benzofuran derivatives in ).

Hydrogen Bonding and Crystal Packing :

  • The methoxy groups in the target compound and can participate in hydrogen bonding, as described in Etter’s graph-set analysis . This contrasts with the halogenated derivatives (e.g., ), where van der Waals interactions dominate.

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Impact on Properties
3,4-Dimethoxyphenyl Target compound, Increased lipophilicity; potential for π-π stacking in biological targets.
Furan-2-carbonyloxy Target compound, Moderate polarity; aromatic interactions with proteins.
Trifluoromethyl Electron-withdrawing; enhances metabolic stability and membrane permeability.
Bromophenyl Heavy atom for crystallography; reduces solubility.
Benzofuran-derived substituents Increased steric bulk; may hinder binding to active sites.

Biological Activity

Ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate is a synthetic compound belonging to the chromene class, characterized by a complex structure that includes a chromene backbone and various functional groups such as methoxy, furan, and carboxylate moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antioxidant, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C₂₅H₂₀O₉, with an average molecular weight of approximately 464.42 g/mol. The structural features contribute to its biological activity and therapeutic potential.

Structural Features

FeatureDescription
Chromene BackboneFused benzene and pyran ring system
Methoxy GroupsPresent at positions 3 and 4 of the phenyl ring
Furan MoietyAttached via a carbonyl linkage
Carboxylate FunctionalityEnhances solubility and bioavailability

Antioxidant Activity

Research indicates that compounds within the chromene class often exhibit significant antioxidant properties. This compound may act as a free radical scavenger, reducing oxidative stress in cells. A study evaluating similar chromene derivatives demonstrated their ability to inhibit lipid peroxidation and scavenge free radicals effectively .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through various in vitro assays. It is hypothesized that the methoxy groups may enhance its interaction with inflammatory pathways. For instance, derivatives of chromenes have shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Chromene derivatives have been investigated for their ability to induce apoptosis in cancer cell lines. For example, similar compounds were found to activate caspase pathways leading to programmed cell death in breast cancer cells .

Study 1: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activity of this compound against standard antioxidants like ascorbic acid. The compound exhibited a higher scavenging effect on DPPH radicals, suggesting its potential use as a natural antioxidant .

Study 2: Anti-inflammatory Mechanism Investigation

In vitro studies demonstrated that treatment with the compound reduced nitric oxide production in RAW 264.7 macrophages stimulated with LPS (lipopolysaccharide). This suggests a mechanism where the compound may inhibit NF-kB activation, thereby reducing inflammation .

Study 3: Anticancer Activity Evaluation

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Q & A

Q. What are the key structural features and physicochemical properties of ethyl 3-(3,4-dimethoxyphenyl)-7-(furan-2-carbonyloxy)-4-oxo-4H-chromene-2-carboxylate?

The compound’s structure includes a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3 and a furan-2-carbonyloxy moiety at position 6. Key properties can be inferred from analogous chromenone derivatives:

  • Molecular weight : ~450–500 g/mol (estimated based on similar derivatives in ).
  • Functional groups : Methoxy, ester, ketone, and furan-based ester groups, which influence polarity and reactivity.
  • Spectroscopic identification : Use NMR (¹H/¹³C) to confirm substituent positions and FT-IR to identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) .

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

Synthesis typically involves multi-step routes:

Chromenone core formation : Cyclization of substituted salicylaldehyde derivatives with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ catalysis).

Esterification : Introduce the furan-2-carbonyloxy group via Steglich esterification (DCC/DMAP) or acid chloride coupling .

Optimization :

  • Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products .

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenyl group influence electronic properties and biological activity compared to other aryl substituents?

  • Electronic effects : Methoxy groups act as electron donors, increasing electron density on the chromenone core. This enhances π-π stacking with biological targets (e.g., enzymes) and modulates redox potential.
  • Biological relevance : Analogous compounds with dimethoxyphenyl groups show improved binding to kinases and antimicrobial targets compared to non-substituted derivatives .
  • Comparative analysis : Replace the 3,4-dimethoxyphenyl group with halogenated or nitro-substituted aryl groups to study activity changes via structure-activity relationship (SAR) assays .

Q. What methodological approaches are effective for analyzing contradictory bioactivity data in chromenone derivatives?

  • Case study : If antimicrobial assays show inconsistent IC₅₀ values:
    • Validate assay conditions : Test against standardized bacterial strains (e.g., E. coli ATCC 25922) with controlled pH and temperature.
    • Solubility checks : Use DMSO solubility studies to rule out false negatives due to aggregation.
    • Synergistic effects : Screen for interactions with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and target interactions for this compound?

  • Reactivity prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the 4-oxo group is a potential site for nucleophilic attack .
  • Docking studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or bacterial topoisomerase IV. Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the furan carbonyl .

Methodological Challenges and Solutions

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Chromatography : Use flash column chromatography with gradient elution (hexane/ethyl acetate 8:2 → 6:4) to separate ester derivatives.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals suitable for XRD analysis .

Q. How can researchers resolve spectral overlaps in ¹H NMR for closely spaced aromatic protons?

  • Advanced techniques :
    • COSY/NOESY : Assign coupling between adjacent protons on the chromenone core.
    • DEPT-135 : Differentiate CH₃ (e.g., methoxy groups) from CH/CH₂ signals .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar chromenones?

  • Systematic review : Compare datasets using meta-analysis tools (e.g., RevMan) to identify confounding variables (e.g., cell line variability, assay protocols).
  • In silico validation : Cross-reference bioactivity with PubChem BioAssay data (AID 743255) to verify target specificity .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

  • Photophysical studies : Characterize fluorescence emission (λem ~400–500 nm) for potential use in OLEDs or sensors.
  • Coordination chemistry : Screen for metal complexation (e.g., Cu²⁺, Fe³⁺) to develop catalytic or magnetic materials .

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